molecular formula C14H19NO3 B7629725 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide

6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B7629725
M. Wt: 249.30 g/mol
InChI Key: CCCCPPCWHYCEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as EDC, is a chemical compound that has been widely used in scientific research. EDC belongs to the class of chromenes, which are known for their diverse biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been reported to improve glucose uptake and insulin sensitivity in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of investigation is the development of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide's potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide and its potential side effects.
In conclusion, 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is a promising chemical compound with diverse biological activities and therapeutic potentials. Its synthesis method is relatively easy, and it has been extensively studied for its potential applications in various diseases. Further research is needed to fully understand the mechanism of action of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 6-ethoxy-2H-chromen-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in high purity and yield.

Scientific Research Applications

6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has also been investigated for its role in regulating glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

6-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-17-12-5-6-13-10(8-12)7-11(9-18-13)14(16)15(2)3/h5-6,8,11H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCCPPCWHYCEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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